molecular formula C33H48O2Si2 B14631923 Tripentyl[(triphenylsilyl)peroxy]silane CAS No. 53575-52-3

Tripentyl[(triphenylsilyl)peroxy]silane

Cat. No.: B14631923
CAS No.: 53575-52-3
M. Wt: 532.9 g/mol
InChI Key: CYTVBZUHNDUYIQ-UHFFFAOYSA-N
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Description

Tripentyl[(triphenylsilyl)peroxy]silane is an organosilicon compound that features a unique combination of pentyl and triphenylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tripentyl[(triphenylsilyl)peroxy]silane typically involves the reaction of triphenylsilane with a peroxide compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction is usually catalyzed by a transition metal catalyst such as platinum or palladium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tripentyl[(triphenylsilyl)peroxy]silane undergoes various types of chemical reactions, including:

    Oxidation: The peroxide group in the compound makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced to form triphenylsilane and pentyl alcohol.

    Substitution: The pentyl and triphenylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: The major products include triphenylsilanol and pentyl hydroperoxide.

    Reduction: The major products are triphenylsilane and pentyl alcohol.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

Tripentyl[(triphenylsilyl)peroxy]silane has several applications in scientific research:

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its potential as an antioxidant and anti-inflammatory agent.

    Industry: It is used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of Tripentyl[(triphenylsilyl)peroxy]silane involves the interaction of its peroxide group with various molecular targets. The peroxide group can undergo homolytic cleavage to form reactive oxygen species, which can then interact with cellular components. The triphenylsilyl group provides stability to the compound and facilitates its interaction with hydrophobic targets.

Comparison with Similar Compounds

Similar Compounds

    Triphenylsilane: A simpler compound with similar reactivity but lacking the peroxide group.

    Triethylsilane: Another organosilicon compound with different alkyl groups.

    Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.

Uniqueness

Tripentyl[(triphenylsilyl)peroxy]silane is unique due to the presence of both pentyl and triphenylsilyl groups, which impart distinct chemical properties. The peroxide group adds to its reactivity, making it useful in various oxidative and reductive processes.

Properties

CAS No.

53575-52-3

Molecular Formula

C33H48O2Si2

Molecular Weight

532.9 g/mol

IUPAC Name

tripentyl(triphenylsilylperoxy)silane

InChI

InChI=1S/C33H48O2Si2/c1-4-7-19-28-36(29-20-8-5-2,30-21-9-6-3)34-35-37(31-22-13-10-14-23-31,32-24-15-11-16-25-32)33-26-17-12-18-27-33/h10-18,22-27H,4-9,19-21,28-30H2,1-3H3

InChI Key

CYTVBZUHNDUYIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC[Si](CCCCC)(CCCCC)OO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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